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Compound of Interest

Compound Name: 4-Bromo-1H-indole-2-carbonitrile

Cat. No.: B1444414 Get Quote

An In-Depth Technical Guide to 4-Bromo-1H-indole-2-carbonitrile for Advanced Research

and Drug Development

Abstract
4-Bromo-1H-indole-2-carbonitrile is a halogenated indole derivative poised to serve as a

versatile and strategic building block in modern medicinal chemistry. Its unique trifunctional

architecture—comprising a reactive nitrile group, a synthetically tractable bromine atom, and

the privileged indole scaffold—offers a powerful platform for the synthesis of complex molecular

entities. This guide provides a comprehensive overview of its chemical properties, logical

synthetic pathways, and extensive applications in drug discovery, with a particular focus on

kinase inhibition and oncology. Detailed, field-proven protocols for its synthesis and subsequent

functionalization are presented to empower researchers and drug development professionals in

leveraging this high-potential intermediate for next-generation therapeutics.

Introduction: The Strategic Value of the Indole
Scaffold
The indole ring system is a cornerstone of medicinal chemistry, forming the core of numerous

natural products, pharmaceuticals, and essential biomolecules like serotonin.[1][2] Its structural

rigidity and rich electron density make it an ideal scaffold for interacting with a wide array of

biological targets. The strategic functionalization of the indole core allows for the fine-tuning of
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pharmacological properties, making derivatives like 4-Bromo-1H-indole-2-carbonitrile
particularly valuable.

The introduction of a bromine atom at the C4 position and a carbonitrile at the C2 position

creates a molecule with distinct reactive handles.

The Indole NH (Position 1): Can be easily alkylated or arylated to modulate solubility,

metabolic stability, and target engagement.

The Nitrile Group (Position 2): A versatile functional group that can be hydrolyzed to a

carboxylic acid, reduced to a primary amine, or used in cycloadditions to build fused

heterocyclic systems.[3] The 2-cyanoindole moiety is a key feature in various biologically

active molecules, including adrenergic antagonists.[3]

The Bromo Group (Position 4): Serves as a prime site for modern cross-coupling reactions

(e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), enabling the introduction of diverse

aryl, heteroaryl, or alkyl substituents to explore and optimize structure-activity relationships

(SAR).[4]

This guide synthesizes the available data to present a holistic technical profile of 4-Bromo-1H-
indole-2-carbonitrile as a pivotal intermediate for researchers.

Physicochemical and Structural Data
The fundamental properties of 4-Bromo-1H-indole-2-carbonitrile are summarized below. This

data is critical for reaction planning, purification, and analytical characterization.
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Property Value Source

Molecular Formula C₉H₅BrN₂ [5][6]

Molecular Weight 221.06 g/mol [5]

Canonical SMILES
C1=CC2=C(C=C(N2)C#N)C(=

C1)Br
Inferred from structure

InChI Key Inferred, not directly available

Appearance
Expected to be a solid at room

temperature

Inferred from related

compounds

Synthesis and Functionalization Strategies
A robust and scalable synthesis is paramount for the utility of any chemical building block.

While a direct, one-pot synthesis of 4-Bromo-1H-indole-2-carbonitrile is not extensively

documented, a logical and field-proven pathway can be designed based on established indole

synthesis methodologies.

Proposed Synthetic Workflow
The most logical approach involves a multi-step synthesis starting from a commercially

available precursor, such as 4-bromoindole. The workflow is designed to selectively introduce

the carbonitrile functionality at the C2 position.

Step 1: N-Protection Step 2: C2-Formylation Step 3: Nitrile Formation Step 4: Deprotection

4-Bromoindole N-Protected
4-Bromoindole

e.g., (Boc)₂O or TsCl Vilsmeier-Haack or
related formylationDMF, POCl₃

N-Protected
4-Bromoindole-2-carboxaldehyde

Aldehyde to Nitrile
Conversione.g., NH₂OH·HCl,

then Ac₂O

N-Protected
4-Bromo-1H-indole-2-carbonitrile Final Deprotectione.g., TFA or NaOH

4-Bromo-1H-indole-2-carbonitrile
(Target Molecule)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-Bromo-1H-indole-2-carbonitrile.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://chemuniverse.com/index.php?main_page=product_info&cPath=9&products_id=80425
https://www.calpaclab.com/4-bromo-1h-indole-7-carbonitrile-min-97-1-gram/ala-b172273-1g
https://chemuniverse.com/index.php?main_page=product_info&cPath=9&products_id=80425
https://www.benchchem.com/product/b1444414?utm_src=pdf-body
https://www.benchchem.com/product/b1444414?utm_src=pdf-body-img
https://www.benchchem.com/product/b1444414?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1444414?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Rationale Behind Experimental Choices
N-Protection (Step 1): The indole nitrogen is acidic and can interfere with subsequent

electrophilic substitution reactions. Protecting it, for instance as a Boc-carbamate or a

tosylamide, enhances the stability of the indole ring and directs functionalization. The choice

of protecting group is critical; it must be stable to the conditions of the subsequent steps but

readily removable at the end.

C2-Formylation (Step 2): The Vilsmeier-Haack reaction is a classic and highly reliable

method for introducing a formyl group at the electron-rich C3 position of indoles. However,

with a protected nitrogen, reactivity can be shifted to the C2 position. Alternatively, lithiation

at C2 followed by quenching with an electrophile like DMF can achieve the desired outcome.

Nitrile Formation (Step 3): The conversion of the aldehyde to a nitrile is a standard

transformation. A common two-step, one-pot procedure involves the formation of an oxime

with hydroxylamine, followed by dehydration with a reagent like acetic anhydride, which is

efficient and high-yielding.

Deprotection (Step 4): The final step is the removal of the N-protecting group. The conditions

must be chosen carefully to avoid degradation of the final product. For a Boc group, acidic

conditions (e.g., trifluoroacetic acid) are standard, while a tosyl group often requires basic

hydrolysis.

Applications in Drug Discovery and Medicinal
Chemistry
The indole scaffold is a privileged structure in drug discovery, and 4-Bromo-1H-indole-2-
carbonitrile is a precursor to libraries of compounds with potential therapeutic applications.[1]

Kinase Inhibitors
The indole core is a common feature in many ATP-competitive kinase inhibitors.[4] The 4-

bromo position can be elaborated via Suzuki coupling to introduce aryl or heteroaryl moieties

that can form key interactions within the kinase hinge region, while the nitrile group can be

modified to interact with the solvent-exposed region or form hydrogen bonds.
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Caption: Strategy for developing kinase inhibitors from the target scaffold.

Anticancer Agents
Indole derivatives have demonstrated potent anticancer activity through various mechanisms,

including inhibition of tubulin polymerization, histone deacetylases (HDACs), and key signaling

proteins like EGFR and Src kinase.[1][4] 4-Bromo-1H-indole-2-carbonitrile provides a starting

point for synthesizing novel compounds for screening against panels of cancer cell lines.

Anti-inflammatory Agents
Derivatives of indole-3-acetonitrile have been shown to inhibit the production of pro-

inflammatory mediators.[4] The structural features of 4-Bromo-1H-indole-2-carbonitrile make

it an attractive scaffold for developing novel anti-inflammatory drugs by exploring modifications

at the C4 and C2 positions.

Experimental Protocols
The following protocols are representative methodologies based on established chemical

principles and are intended for use by trained professionals in a controlled laboratory setting.

Protocol 1: Synthesis of tert-butyl 4-bromo-2-cyano-1H-
indole-1-carboxylate
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This protocol details a potential route to the N-protected target molecule.

Materials:

4-Bromoindole (1.0 eq)

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

4-Dimethylaminopyridine (DMAP) (0.1 eq)

Dichloromethane (DCM)

N,N-Dimethylformamide (DMF)

Phosphorus oxychloride (POCl₃)

Hydroxylamine hydrochloride (NH₂OH·HCl)

Acetic anhydride (Ac₂O)

Sodium bicarbonate (NaHCO₃)

Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

N-Protection:

Dissolve 4-bromoindole (1.0 eq) in DCM.

Add DMAP (0.1 eq) and di-tert-butyl dicarbonate (1.1 eq).

Stir at room temperature for 8-12 hours, monitoring by TLC.

Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and brine.

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield

tert-butyl 4-bromo-1H-indole-1-carboxylate.

Formylation:
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Cool a solution of DMF (3.0 eq) to 0 °C under a nitrogen atmosphere.

Add POCl₃ (1.2 eq) dropwise, maintaining the temperature below 10 °C. Stir for 30

minutes.

Add a solution of the N-Boc-4-bromoindole from the previous step in DMF.

Allow the mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours.

Quench the reaction by pouring it onto ice water and neutralizing with a strong base (e.g.,

NaOH) to precipitate the product. Filter and dry the solid to obtain tert-butyl 4-bromo-2-

formyl-1H-indole-1-carboxylate.

Nitrile Formation:

Suspend the aldehyde (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in a suitable

solvent like pyridine or ethanol.

Heat the mixture to reflux until the aldehyde is consumed (monitored by TLC).

Cool the mixture and add acetic anhydride (2.0 eq) dropwise.

Heat to reflux for 1-2 hours.

Cool to room temperature, pour into water, and extract with an organic solvent (e.g., ethyl

acetate).

Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify by

column chromatography to yield the final N-protected product.

Protocol 2: Suzuki Cross-Coupling of the C4-Bromo
Position
This protocol demonstrates the synthetic utility of the bromine atom.

Materials:

N-Protected 4-Bromo-1H-indole-2-carbonitrile (1.0 eq)
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Arylboronic acid (1.2 eq)

Pd(PPh₃)₄ (0.05 eq)

2M Sodium Carbonate (Na₂CO₃) solution (3.0 eq)

Toluene and Ethanol mixture (e.g., 4:1)

Procedure:

Reaction Setup:

To an oven-dried flask, add the N-protected bromoindole, the arylboronic acid, and the

palladium catalyst.

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

Solvent and Base Addition:

Add the degassed toluene/ethanol solvent mixture, followed by the degassed 2M Na₂CO₃

solution.

Reaction Execution:

Heat the mixture to 80-90 °C and stir vigorously overnight.

Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification:

Cool the reaction to room temperature and dilute with ethyl acetate and water.

Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the

desired C4-arylated product.
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Conclusion
4-Bromo-1H-indole-2-carbonitrile represents a strategically designed molecular building

block with significant potential for accelerating drug discovery and development. Its distinct and

orthogonally reactive functional groups provide a versatile platform for creating diverse and

complex chemical libraries. The synthetic routes and functionalization protocols outlined in this

guide are based on robust and well-established chemical principles, offering researchers a

reliable foundation for their work. As the demand for novel therapeutics continues to grow, the

intelligent application of such versatile intermediates will be paramount in the quest for new

medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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